molecular formula C9H8ClFO4S B1378743 Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1461706-64-8

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate

Cat. No.: B1378743
CAS No.: 1461706-64-8
M. Wt: 266.67 g/mol
InChI Key: XCXCRDLHYABAMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO4S It is a derivative of benzoic acid and contains functional groups such as an ester, a sulfonyl chloride, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves the chlorosulfonation of ethyl 5-fluorobenzoate. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Starting Material: Ethyl 5-fluorobenzoate.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product Isolation: The product, this compound, is isolated by neutralizing the reaction mixture and extracting the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle the exothermic reaction safely.

    Continuous Monitoring: Continuous monitoring of temperature and reaction progress to ensure consistent product quality.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions.

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.

    Reduction: Reducing agents like LiAlH4 are employed to convert the sulfonyl chloride to a sulfonamide.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Hydrolysis: Formation of 2-(chlorosulfonyl)-5-fluorobenzoic acid.

    Reduction: Formation of 2-(sulfonamide)-5-fluorobenzoate.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: Employed in studies to understand the interaction of sulfonyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-(chlorosulfonyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-(chlorosulfonyl)-4-fluorobenzoate: The position of the fluorine atom is different, potentially leading to variations in reactivity and selectivity.

    Ethyl 2-(chlorosulfonyl)-5-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may influence its chemical properties and applications.

Properties

IUPAC Name

ethyl 2-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16(10,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXCRDLHYABAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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